Cas no 1568232-45-0 ((1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol)
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
- Benzenemethanol, 3-bromo-4-chloro-α-methyl-, (αR)-
- MFCD24232009
- EN300-204359
- 1568232-45-0
- (R)-1-(3-Bromo-4-chlorophenyl)ethanol
- (1R)-1-(3-bromo-4-chlorophenyl)ethanol
- (R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol
- G63729
-
- MDL: MFCD24232009
- Inchi: 1S/C8H8BrClO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
- InChI Key: RGOUFUGNDAWVER-RXMQYKEDSA-N
- SMILES: [C@@H](C1=CC=C(Cl)C(Br)=C1)(O)C
Computed Properties
- Exact Mass: 233.94471g/mol
- Monoisotopic Mass: 233.94471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A714338-5mg |
(1R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A714338-10mg |
(1R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A714338-50mg |
(1R)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM116170-1g |
(R)-1-(3-Bromo-4-chlorophenyl)ethanol |
1568232-45-0 | 95% | 1g |
$1178 | 2023-02-18 | |
| Enamine | EN300-204359-0.05g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 0.05g |
$229.0 | 2023-09-16 | |
| Enamine | EN300-204359-0.1g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 0.1g |
$342.0 | 2023-09-16 | |
| Enamine | EN300-204359-0.25g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 0.25g |
$487.0 | 2023-09-16 | |
| Enamine | EN300-204359-0.5g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 0.5g |
$768.0 | 2023-09-16 | |
| Enamine | EN300-204359-1.0g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-204359-2.5g |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol |
1568232-45-0 | 95% | 2.5g |
$1931.0 | 2023-09-16 |
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol Suppliers
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol
Comprehensive Overview of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol (CAS No. 1568232-45-0)
(1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol, with the CAS number 1568232-45-0, is a chiral organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a stereogenic center at the 1-position of the ethan-1-ol moiety, making it a valuable intermediate in asymmetric synthesis. The presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, enabling diverse functionalization pathways. Researchers are particularly interested in its potential applications in drug discovery, agrochemicals, and material science due to its unique structural properties.
In recent years, the demand for chiral building blocks like (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol has surged, driven by the growing emphasis on enantioselective synthesis in the pharmaceutical industry. The compound's high purity and optical activity make it ideal for developing active pharmaceutical ingredients (APIs) with reduced side effects. A trending topic in this context is the role of green chemistry in optimizing synthetic routes for such intermediates, minimizing waste, and improving sustainability. Searches for "sustainable chiral synthesis" and "eco-friendly bromination methods" reflect this shift in industry priorities.
The CAS No. 1568232-45-0 is frequently indexed in scientific databases alongside keywords like "asymmetric reduction," "aryl halide derivatives," and "enantiomeric enrichment." These terms highlight its utility in catalytic processes, such as transition-metal-catalyzed cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Additionally, the compound's X-ray crystallography data and NMR spectral properties are often queried by chemists validating synthetic protocols or characterizing novel analogs.
From a commercial perspective, suppliers of (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol emphasize its batch-to-batch consistency and scalability, addressing the needs of industrial-scale production. Discussions on platforms like LinkedIn and ResearchGate often revolve around "cost-effective chiral resolution" techniques, underscoring the balance between quality and affordability. Furthermore, regulatory compliance, such as REACH and GMP certifications, is a critical consideration for buyers, as evidenced by search trends for "GMP-compliant intermediates."
Emerging applications of CAS 1568232-45-0 extend to liquid crystal materials and organic electronics, where its rigid aromatic core and halogenated groups contribute to desirable thermal and electronic properties. This aligns with the rising interest in "halogenated organic semiconductors" and "advanced material design" in academic literature. The compound's versatility also makes it a subject of computational chemistry studies, particularly in molecular docking simulations to predict biological activity.
In summary, (1R)-1-(3-bromo-4-chlorophenyl)ethan-1-ol (1568232-45-0) exemplifies the intersection of synthetic utility and industrial relevance. Its role in enantioselective catalysis, coupled with evolving sustainability trends, positions it as a compound of enduring interest. Future research may explore novel derivatization strategies or hybrid materials, further expanding its applications beyond traditional domains.
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